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molecular formula C8H13NO2 B1608026 tert-Butyl 2-isocyanopropionate CAS No. 34074-64-1

tert-Butyl 2-isocyanopropionate

Cat. No. B1608026
M. Wt: 155.19 g/mol
InChI Key: LAXANRIIICOVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07273951B2

Procedure details

Tert-butyl isocyanopropionate was synthesised in two steps from commercially available β-alanine tert-butyl ester hydrochloride (NovaBiochem) as follows. To a solution of β-alanine tert-butyl ester hydrochloride (2 g, 11 mmol) in tetrahydrofuran (5 mL) and ethyl formate (5 mL) was added triethylamine (12 mmol, 1.7 mL). The flask was fitted with a reflux condenser and the mixture was heated for 4 hours, after which another quantity of ethyl formate was added (1 mL). An hour later, the mixture was filtered over silica gel. The silica gel was washed with ethyl acetate. The volatiles were removed from the filtrate, yielding N-formyl β-alanine tert-butyl ester (1.4 g, 11 mmol). 13C-NMR (50 MHz, CDCl3) δ 171.2, 163.4, 80.8, 34.7, 33.4, 22.7; 1H-NMR (200 MHz, CDCl3, TMS) δ 8.15 (s, 1H), 6.31 (broad s, 1H), 3.52 (q, 2H, J=6.1 Hz), 2.47 (t, 2H, J=6.2 Hz), 1.46 (s, 9H). This compound (0.65 g, 3.8 mmol) was subjected to the dehydration conditions described for the above nitrile to afford tert-butyl isocyanopropionate (0.50 g, 3.2 mmol, 85%) as a yellowish liquid. The colour darkened during storage at 4° C. (up to two months), but this did not greatly affect the quality of the product. 1H-NMR (200 MHz, CDCl3, TMS) δ 3.64 (m, 2H), 1.48 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2]([O:6][C:7](=[O:11])[CH2:8][CH2:9][NH2:10])([CH3:5])([CH3:4])[CH3:3].[CH2:12]([N:14](CC)CC)C.[O:19]1CCC[CH2:20]1>C(OCC)=O>[N+:14]([CH:8]([CH3:9])[C:7]([O:6][C:2]([CH3:5])([CH3:4])[CH3:3])=[O:11])#[C-:12].[C:2]([O:6][C:7](=[O:11])[CH2:8][CH2:9][NH:10][CH:20]=[O:19])([CH3:5])([CH3:4])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)(C)OC(CCN)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
Cl.C(C)(C)(C)OC(CCN)=O
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
An hour later, the mixture was filtered over silica gel
WASH
Type
WASH
Details
The silica gel was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The volatiles were removed from the filtrate

Outcomes

Product
Name
Type
product
Smiles
[N+](#[C-])C(C(=O)OC(C)(C)C)C
Name
Type
product
Smiles
C(C)(C)(C)OC(CCNC=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11 mmol
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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